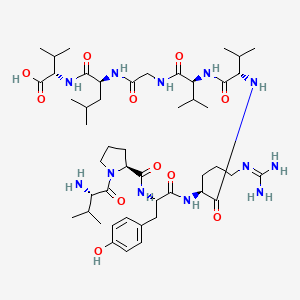![molecular formula C7H6N2O2 B12580299 7H-1,4-Methano[1,3]oxazolo[4,3-d][1,2,5]oxadiazepine CAS No. 342393-61-7](/img/structure/B12580299.png)
7H-1,4-Methano[1,3]oxazolo[4,3-d][1,2,5]oxadiazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7H-1,4-Methano[1,3]oxazolo[4,3-d][1,2,5]oxadiazepine is a heterocyclic compound that contains nitrogen and oxygen atoms within its structure.
Méthodes De Préparation
The synthesis of 7H-1,4-Methano[1,3]oxazolo[4,3-d][1,2,5]oxadiazepine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of nitriles with hydrazine derivatives to form the oxadiazepine ring . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
7H-1,4-Methano[1,3]oxazolo[4,3-d][1,2,5]oxadiazepine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Applications De Recherche Scientifique
7H-1,4-Methano[1,3]oxazolo[4,3-d][1,2,5]oxadiazepine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.
Medicine: Research has indicated its potential use in developing new pharmaceuticals, particularly for treating infections and inflammatory conditions.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes
Mécanisme D'action
The mechanism of action of 7H-1,4-Methano[1,3]oxazolo[4,3-d][1,2,5]oxadiazepine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms. This inhibition is often due to the compound’s ability to bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity .
Comparaison Avec Des Composés Similaires
7H-1,4-Methano[1,3]oxazolo[4,3-d][1,2,5]oxadiazepine can be compared with other oxadiazepine derivatives, such as:
1,2,4-Oxadiazole: Known for its antimicrobial and anti-inflammatory properties.
1,2,5-Oxadiazole: Exhibits similar biological activities but with different structural features.
1,3,4-Oxadiazole: Often used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific ring structure, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
342393-61-7 |
|---|---|
Formule moléculaire |
C7H6N2O2 |
Poids moléculaire |
150.13 g/mol |
Nom IUPAC |
4,9-dioxa-6,10-diazatricyclo[6.2.1.02,6]undeca-1(10),2,7-triene |
InChI |
InChI=1S/C7H6N2O2/c1-5-2-9-4-10-3-7(9)6(1)8-11-5/h2-3H,1,4H2 |
Clé InChI |
MFDNRDNNXNTHCI-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CN3COC=C3C1=NO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{3,5-Bis[4-(hexadecyloxy)phenyl]-1H-pyrazol-1-yl}pyridine](/img/structure/B12580216.png)
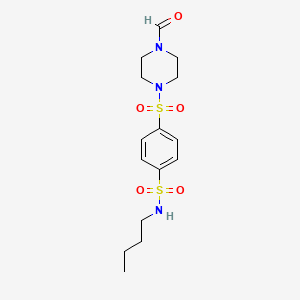
![4-Chloro-3-{[(6-fluoropyridin-3-yl)oxy]methyl}aniline](/img/structure/B12580226.png)
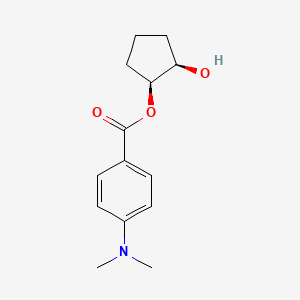
![2-Methyl-2-[methyl(nitroso)amino]propanoic acid](/img/structure/B12580238.png)
![1-[3,6,7,10,11-Pentakis(pentyloxy)triphenylen-2-YL]hexan-1-one](/img/structure/B12580244.png)
![[4,4'-Bi-9H-carbazole]-3,3'-diol](/img/structure/B12580251.png)
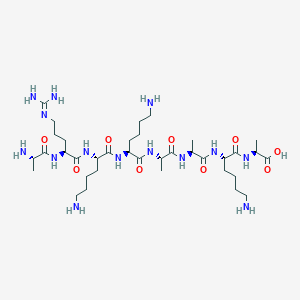
![1,3-Propanediamine, N,N''-[(dimethylsilylene)di-2,1-ethanediyl]bis-](/img/structure/B12580268.png)
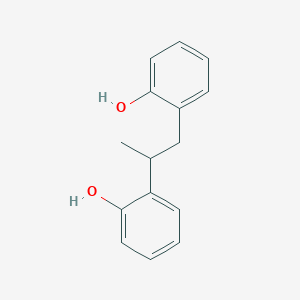

![2-[4-(2-fluorophenyl)piperidin-1-yl]-N-(m-tolyl)acetamide](/img/structure/B12580291.png)
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2,4,6-trimethylphenyl)-](/img/structure/B12580293.png)
